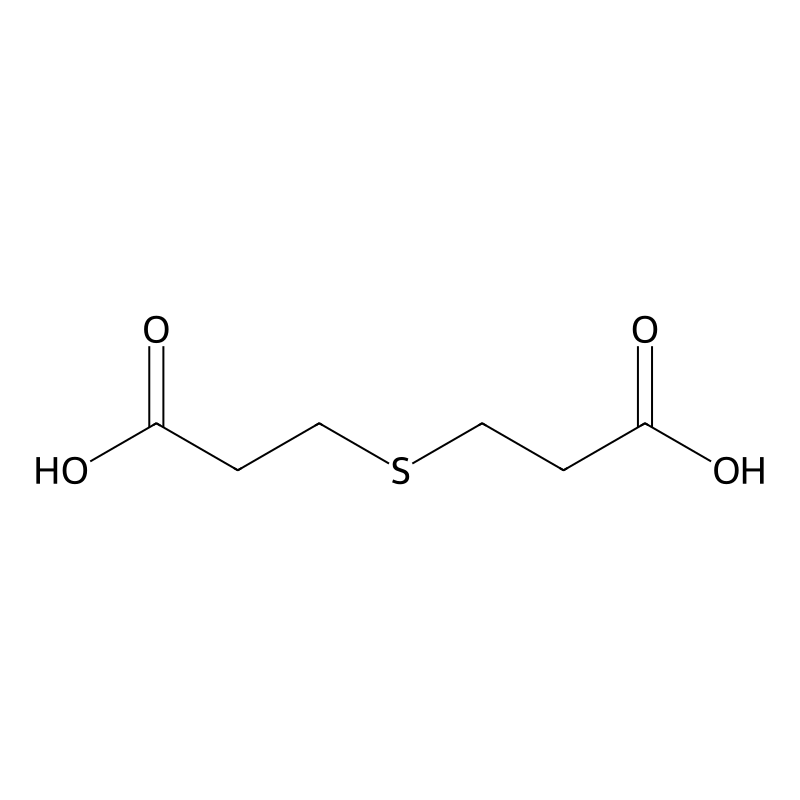

3,3'-Thiodipropionic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

FREELY SOL IN HOT WATER, ALC, ACETONE; 1 G DISSOLVES IN 26.9 ML WATER @ 26 °C

37.2 mg/mL at 26 °C

Synonyms

Canonical SMILES

Potential Applications:

- Antioxidant Properties: Some research suggests 3,3'-TDP might possess antioxidant properties []. This could be relevant in studies on oxidative stress and related diseases. However, further investigation is required to understand its efficacy and mechanism of action.

Current Research Limitations:

- Limited Data: There is a scarcity of scientific literature specifically focused on the research applications of 3,3'-TDP. More studies are needed to explore its potential in various scientific disciplines.

Future Directions:

- Further Exploration of Antioxidant Activity: Given the initial indications of antioxidant properties, further research could delve deeper into this area. This might involve in vitro and in vivo studies to assess its effectiveness in combating oxidative stress and its potential benefits for various health conditions.

- Investigation into Other Bioactivities: Research could explore other potential bioactivities of 3,3'-TDP. This might involve studying its interactions with biological systems and its possible effects on various cellular processes.

3,3'-Thiodipropionic acid is an organosulfur compound with the molecular formula C₆H₁₀O₄S and a molecular weight of 178.21 g/mol. It is characterized by its two carboxylic acid functional groups and a thioether linkage. This compound is recognized for its antioxidant properties, making it valuable in various applications, particularly in the food industry to prevent oxidative degradation of fats and oils . The compound has a melting point range of 127°C to 134°C and is soluble in organic solvents such as acetone and ethanol, but only slightly soluble in water .

The biological activity of 3,3'-thiodipropionic acid is primarily linked to its role as an antioxidant. It has been shown to protect lipids from oxidative damage, thus enhancing the stability of food products . Furthermore, studies indicate that it may also play a role in microbial metabolism, where specific bacterial strains can utilize it as a carbon source . The compound's ability to scavenge free radicals contributes to its potential health benefits, although further research is required to fully elucidate its biological effects.

Several methods exist for synthesizing 3,3'-thiodipropionic acid:

- Direct Synthesis: This involves the reaction between propionic acid derivatives and sulfur compounds under controlled conditions.

- Biological Synthesis: Certain microorganisms can produce 3,3'-thiodipropionic acid through metabolic pathways that involve sulfur-containing substrates .

- Chemical Modification: Starting from simpler thiol compounds or carboxylic acids, chemical modifications can yield this compound through esterification or thioether formation.

The applications of 3,3'-thiodipropionic acid are diverse:

- Food Industry: Used as an antioxidant to prevent rancidity in fats and oils.

- Polymer Chemistry: Serves as a precursor for synthesizing polythioesters, which are utilized in various polymer applications due to their unique properties .

- Pharmaceuticals: Potential applications in drug formulation due to its antioxidant characteristics.

Research indicates that 3,3'-thiodipropionic acid interacts with various proteins involved in microbial metabolism. For instance, studies have shown that it can bind to specific transport proteins in bacteria, influencing its uptake and utilization . Additionally, proteomic analyses have provided insights into how this compound is metabolized within microbial systems, highlighting its role in central metabolic pathways.

Several compounds share structural similarities with 3,3'-thiodipropionic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Mercaptoacetic Acid | C₂H₆O₂S | Contains a thiol group; used in biochemical studies. |

| 3-Mercaptopropionic Acid | C₃H₈O₂S | A direct precursor; has similar antioxidant properties. |

| Dithiothreitol | C₄H₈O₂S₂ | Commonly used as a reducing agent; contains two thiol groups. |

| Thiodiglycol | C₄H₁₀O₂S | Used as a solvent and in polymer synthesis; contains two hydroxyl groups along with sulfur. |

Uniqueness:

3,3'-Thiodipropionic acid stands out due to its dual carboxylic acid groups combined with a thioether linkage, which enhances its antioxidant capabilities compared to other similar compounds. Its specific applications in food preservation and polymer synthesis further distinguish it from other organosulfur compounds.

The molecular structure of 3,3'-thiodipropionic acid is characterized by its systematic IUPAC name: 3-[(2-carboxyethyl)sulfanyl]propanoic acid [1]. The compound possesses a molecular formula of C₆H₁₀O₄S with a molecular weight of 178.21 g/mol [2] [1]. The structural framework consists of two propionic acid units linked through a central sulfur atom, creating a symmetrical arrangement that influences both its chemical reactivity and physical properties.

The bonding analysis reveals several critical structural features that define the compound's behavior. The sulfur atom occupies a central position, forming two carbon-sulfur bonds with carbon atoms positioned at the beta carbon of each propionic acid chain [3]. This arrangement creates a thioether linkage that exhibits characteristic bond angles and distances. In crystallographic studies of related thiodipropionic acid derivatives, the carbon-sulfur-carbon bond angle has been measured at approximately 100.86°, which is slightly less than the typical tetrahedral angle, indicating some degree of bond strain or electronic effects [4].

The carboxylic acid groups at the terminal positions of each chain contribute significantly to the compound's chemical behavior. These functional groups can exist in various protonation states depending on the solution pH, allowing for diverse coordination modes when interacting with metal centers or other molecular species [5]. The presence of both donor oxygen atoms and the central sulfur atom creates multiple potential coordination sites, making the compound an excellent ligand for metal complexation reactions.

The molecular geometry exhibits flexibility due to the rotational freedom around the carbon-sulfur bonds and the carbon-carbon bonds within the propyl chains. This conformational flexibility allows the molecule to adopt various spatial arrangements, which is particularly important in crystal packing and coordination chemistry applications [6]. The compound can adopt extended conformations where the carboxylate groups are positioned at maximum separation, or more compact conformations where intramolecular interactions may occur.

Quantum chemical calculations and molecular modeling studies suggest that the electronic distribution within the molecule is influenced by the presence of the sulfur atom, which possesses lone pairs of electrons that can participate in various interactions [4]. The sulfur center exhibits nucleophilic character, making it susceptible to oxidation reactions under appropriate conditions. Additionally, the electron-withdrawing effect of the carboxylic acid groups influences the electron density distribution throughout the molecular framework.

Physicochemical Properties

The physicochemical characterization of 3,3'-thiodipropionic acid encompasses a comprehensive range of properties that define its behavior under various conditions. These properties are fundamental to understanding the compound's practical applications and handling requirements.

Melting and Boiling Points

The thermal transition properties of 3,3'-thiodipropionic acid have been extensively documented across multiple studies, revealing consistent patterns in its thermal behavior. The melting point of the compound has been reported within a range of 128-134°C, with the most frequently cited values falling between 130-133°C [2] [7] [8] [9]. This relatively narrow range indicates good reproducibility across different preparation methods and purification techniques.

The variation in reported melting points can be attributed to several factors including sample purity, particle size distribution, heating rate during measurement, and the presence of trace impurities. High-purity samples typically exhibit melting points in the upper portion of this range, with pharmaceutical-grade materials commonly showing melting points of 130-133°C [9]. The crystalline nature of the compound contributes to its sharp melting transition, indicating a well-ordered solid-state structure.

The boiling point of 3,3'-thiodipropionic acid shows greater variation depending on the pressure conditions under which measurements are conducted. Under standard atmospheric pressure (1013 hPa), the boiling point has been reported as 347°C [2] [7]. However, under slightly different pressure conditions (760 mmHg), alternative measurements report a boiling point of 409.3°C [10]. This pressure dependence is typical for organic compounds with significant intermolecular interactions, such as hydrogen bonding between carboxylic acid groups.

The substantial difference between melting and boiling points (approximately 220-280°C) indicates strong intermolecular forces in both solid and liquid phases. This wide liquid range makes the compound suitable for applications requiring thermal stability over extended temperature ranges. The high boiling point also suggests that the compound will have low volatility at ambient conditions, which is important for handling and storage considerations.

Solubility and Stability

The solubility characteristics of 3,3'-thiodipropionic acid demonstrate its amphiphilic nature, showing good solubility in both aqueous and organic media. In water, the compound exhibits a solubility of 40 g/L at 25°C [10], which translates to approximately 1 g dissolving in 30 mL of water [8]. This substantial water solubility is attributed to the presence of two carboxylic acid groups that can form hydrogen bonds with water molecules and undergo ionization at appropriate pH values.

The pH-dependent solubility behavior is particularly noteworthy. At low pH values, the compound exists predominantly in its neutral form with limited water solubility. As the pH increases, progressive deprotonation of the carboxylic acid groups occurs, dramatically increasing solubility due to the formation of ionic species. The compound exhibits two distinct ionization constants corresponding to the sequential deprotonation of the carboxylic acid groups, with reported pKa values around 4.03 [7].

In organic solvents, 3,3'-thiodipropionic acid demonstrates excellent solubility characteristics. The compound is freely soluble in both acetone and ethanol [8], indicating favorable interactions with polar protic and aprotic solvents. This versatility in solvent compatibility makes the compound suitable for various chemical processes and formulations where different solvent systems may be required [11].

The stability profile of 3,3'-thiodipropionic acid under ambient conditions is generally favorable. The compound remains stable at room temperature when stored in closed containers under normal storage and handling conditions [10]. The crystalline form contributes to its stability by providing a protected environment for the molecules through intermolecular interactions. However, the presence of the sulfur atom makes the compound potentially susceptible to oxidation under certain conditions, particularly in the presence of strong oxidizing agents or at elevated temperatures.

Thermal stability studies indicate that the compound maintains its integrity up to approximately 350°C before significant decomposition occurs [12]. The decomposition process is complex and depends on the atmospheric conditions present during heating. Under inert atmospheres, the compound may undergo different decomposition pathways compared to oxidizing conditions, where sulfur oxidation products may form.

Spectroscopic Profiles (Infrared Spectroscopy, Nuclear Magnetic Resonance)

The spectroscopic characterization of 3,3'-thiodipropionic acid provides detailed insights into its molecular structure and bonding characteristics. Infrared spectroscopy reveals characteristic absorption bands that serve as fingerprints for the compound's functional groups and structural features.

In infrared spectroscopic analysis, the compound exhibits several distinctive absorption regions. The carboxylic acid functionality is clearly evident through characteristic carbonyl stretching vibrations. When coordinated to metal centers, the carboxylate groups show asymmetric and symmetric stretching frequencies in the ranges of 1533-1552 cm⁻¹ and 1422-1432 cm⁻¹, respectively [5]. The difference between these frequencies (Δν = 111-120 cm⁻¹) indicates bidentate coordination of the carboxylate groups in metal complexes.

The aliphatic carbon-sulfur stretching vibration appears as a characteristic band at approximately 665 cm⁻¹ [13] [5]. This band position remains relatively unchanged upon metal coordination, suggesting that the sulfur atom typically remains uncoordinated in most metal complexes due to steric hindrance caused by the bulky carboxylic groups positioned at each end of the molecule [5].

Raman spectroscopic analysis provides complementary information to infrared spectroscopy. The free acid form exhibits characteristic bands including the carboxylic hydroxyl group stretching vibration at 2967 cm⁻¹, carbonyl group stretching at 1690 cm⁻¹, and out-of-plane bending vibrations of the carboxylic acid group at 914 cm⁻¹ [5]. Upon metal complexation, these bands shift or disappear, replaced by characteristic carboxylate vibrations, confirming the involvement of carboxylic groups in coordination.

Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound in solution. Proton NMR analysis in DMSO-d₆ reveals characteristic chemical shift patterns for the methylene groups. The spectrum shows signals in the range of 2.48-2.70 ppm corresponding to the CH₂ groups adjacent to the sulfur atom and carboxylic acid functionalities [14] [15]. The multiplicity and integration patterns confirm the symmetrical nature of the molecule and the presence of two equivalent propyl chains.

In deuterium oxide (D₂O), the ¹H NMR spectrum shows similar patterns but with slight chemical shift variations due to solvent effects and potential ionization of the carboxylic acid groups [14] [15]. The chemical shifts appear in the range of 2.63-2.90 ppm, with the slight downfield shift attributed to the different solvation environment and the ionic nature of the carboxylate groups in aqueous solution.

The NMR spectroscopic data confirm the molecular symmetry and provide evidence for the rapid exchange of conformations in solution. The absence of significant line broadening indicates that any conformational interconversion occurs rapidly on the NMR timescale, suggesting low energy barriers for rotation around the carbon-sulfur and carbon-carbon bonds.

Crystallographic and Thermal Behavior

The crystallographic characterization of 3,3'-thiodipropionic acid and its derivatives provides fundamental insights into the solid-state organization and intermolecular interactions that govern the compound's physical properties. While detailed single-crystal X-ray diffraction data for the pure compound are limited in the available literature, extensive crystallographic studies have been conducted on its metal complexes and related derivatives, providing valuable information about the compound's coordination behavior and structural preferences.

Powder X-ray diffraction studies of lanthanide complexes containing 3,3'-thiodipropionic acid have revealed that these compounds typically adopt isostructural arrangements across different metal centers [12]. The diffraction patterns show well-defined crystalline phases with characteristic peak positions that can be indexed to specific crystal systems. These studies indicate that the thiodipropionic acid ligand adopts consistent coordination modes across different metal complexes, suggesting preferred binding conformations that are maintained regardless of the specific metal center involved.

In coordination compounds, 3,3'-thiodipropionic acid typically functions as a bridging ligand, connecting metal centers through its carboxylate groups while the central sulfur atom remains uncoordinated [6]. Crystallographic analysis of copper complexes has revealed monoclinic crystal systems with space group P2₁/c, exhibiting unit cell parameters of a = 10.0742(14) Å, b = 15.843(2) Å, c = 10.3745(15) Å, and β angle variations that accommodate the specific coordination geometry [16].

The crystal packing arrangements in these complexes are stabilized by multiple types of intermolecular interactions. Hydrogen bonding plays a crucial role, with N-H⋯O, O-H⋯O, and N-H⋯N interactions creating extended supramolecular networks [4]. Additionally, π-π stacking interactions between aromatic ligands and van der Waals forces contribute to the overall crystal stability.

The thermal behavior of 3,3'-thiodipropionic acid has been extensively studied using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). These techniques provide insights into the compound's thermal stability, decomposition pathways, and phase transitions. The thermal analysis reveals that the compound maintains structural integrity up to approximately 350°C before undergoing significant mass loss associated with decomposition processes [12].

Thermogravimetric analysis of metal complexes containing 3,3'-thiodipropionic acid shows characteristic multi-step decomposition patterns. Initial mass loss events typically correspond to the removal of coordinated or lattice water molecules, occurring in the temperature range of 50-150°C. Subsequently, the organic ligand undergoes decomposition through complex pathways that may involve the formation of intermediate species before ultimate conversion to metal oxides or carbonates [5].

The decomposition mechanism appears to be highly dependent on the atmospheric conditions during heating. Under inert atmospheres, the compound may undergo pyrolysis reactions leading to the formation of various organic fragments and sulfur-containing products. In oxidizing atmospheres, combustion processes predominate, potentially leading to the formation of sulfur dioxide and carbon dioxide as primary gaseous products.

Differential scanning calorimetry (DSC) studies provide additional information about the energetics of thermal transitions. The melting endotherm typically appears as a sharp peak in the temperature range of 130-133°C, consistent with the melting point determinations from other methods [9]. The relatively sharp nature of this transition indicates a well-ordered crystalline structure with minimal impurities.

The thermal stability characteristics make 3,3'-thiodipropionic acid suitable for applications requiring moderate thermal resistance. The compound can withstand typical processing temperatures encountered in polymer applications and industrial processes without significant degradation. However, prolonged exposure to elevated temperatures or strongly oxidizing conditions should be avoided to prevent unwanted chemical transformations.

Crystallographic studies of multicomponent crystals formed with 3,3'-thiodipropionic acid derivatives have revealed complex supramolecular arrangements stabilized by hydrogen bonding networks. These systems demonstrate the compound's ability to participate in the formation of extended crystal structures through both coordination bonds and non-covalent interactions [4]. The flexibility of the thiodipropionic acid backbone allows for adaptation to various crystal packing requirements while maintaining favorable intermolecular interactions.

The investigation of polymorphism in 3,3'-thiodipropionic acid and its derivatives remains an active area of research. Different crystallization conditions, solvents, and co-crystallization partners can potentially lead to different polymorphic forms with distinct physical properties. Understanding these relationships is crucial for optimizing the compound's performance in specific applications and ensuring consistent material properties.

The combination of crystallographic and thermal analysis techniques provides a comprehensive understanding of the solid-state behavior of 3,3'-thiodipropionic acid. This information is essential for developing effective purification strategies, optimizing storage conditions, and predicting the compound's behavior under various processing conditions. The detailed characterization of these properties supports the continued development of applications ranging from coordination chemistry to materials science and industrial processes.

Hydrolysis of 3,3'-Thiodipropionitrile

The hydrolysis of 3,3'-Thiodipropionitrile represents the most established and commercially viable route for large-scale production of 3,3'-Thiodipropionic acid. This methodology has been extensively documented in industrial patents and demonstrates exceptional yields consistently exceeding 96% under optimized conditions [1] .

The process involves the controlled addition of 3,3'-Thiodipropionitrile to aqueous mineral acid solutions, typically employing hydrochloric acid or sulfuric acid as catalysts. The reaction proceeds under carefully controlled temperature conditions ranging from 70 to 80 degrees Celsius, with reaction times extending from 2 to 24 hours depending on the specific process parameters [1] [3]. The concentration of 3,3'-Thiodipropionitrile in the reaction system must be maintained at or below 5 weight percent to prevent rapid heat generation and ensure safety during the hydrolysis process [1].

The mechanism involves nucleophilic attack by water molecules on the nitrile carbon, facilitated by acid catalysis. The reaction proceeds through an intermediate amide formation, which subsequently undergoes hydrolysis to yield the desired carboxylic acid product [1] [3]. This two-step mechanism allows for controlled reaction kinetics and minimizes the formation of undesirable byproducts.

Industrial implementations of this route typically achieve product purities ranging from 97 to 99 percent, making it suitable for applications requiring high-quality raw materials [1] [4]. The process has been successfully scaled to multi-ton production capacities with consistent quality outcomes.

Alternative approaches within this category include thermal hydrolysis methods that eliminate the need for acid catalysts but require elevated temperatures of approximately 200 degrees Celsius. While these methods can achieve yields of 94.4 percent, they present challenges related to energy consumption and equipment design for high-temperature operations .

Catalytic and Non-Catalytic Approaches

The industrial synthesis of 3,3'-Thiodipropionic acid encompasses both catalytic and non-catalytic methodologies, each presenting distinct advantages and limitations in terms of reaction selectivity, operating conditions, and economic considerations.

Catalytic Systems

Enzymatic catalysis represents a significant advancement in sustainable synthesis approaches. The utilization of lipase B from Candida antarctica (Novozym 435) has demonstrated exceptional performance in the esterification of 3,3'-Thiodipropionic acid with various alcohols, achieving yields ranging from 81 to 90 percent [6]. This biocatalytic approach operates under mild conditions with temperatures between 30 and 50 degrees Celsius, making it attractive for applications requiring minimal thermal stress on the product.

The enzymatic process exhibits remarkable selectivity and can proceed without the need for harsh chemical catalysts or extreme reaction conditions. Reaction times vary significantly from 6 to 336 hours depending on the specific substrate and desired conversion level [6]. The extended reaction times, while seemingly disadvantageous, allow for precise control over product formation and minimize unwanted side reactions.

Non-Catalytic Approaches

Non-catalytic synthesis routes primarily involve direct chemical reactions between suitable precursors under controlled conditions. The reaction of acrylonitrile with sodium sulfide solutions represents a prominent example, operating at temperatures between 30 and 50 degrees Celsius with reaction times of 0.5 to 2 hours [7] . This approach achieves yields ranging from 60 to 90 percent depending on the specific reaction conditions and purification methodology employed.

The process involves the nucleophilic addition of sulfide ions to the acrylonitrile double bond, followed by subsequent hydrolysis to form the desired thiodipropionic acid structure. The reaction mechanism proceeds through a Michael addition pathway, where the sulfide nucleophile attacks the beta-carbon of the acrylonitrile substrate [7].

Comparative Analysis

The selection between catalytic and non-catalytic approaches depends on multiple factors including product requirements, environmental considerations, and economic constraints. Catalytic systems generally offer superior selectivity and milder reaction conditions but may require longer reaction times and specialized catalyst recovery systems. Non-catalytic approaches provide faster reaction kinetics and simpler process designs but may result in lower yields and increased waste generation.

Recent developments in biotechnological production have introduced microbial synthesis routes utilizing specialized bacterial strains such as Variovorax paradoxus TBEA6 [9]. These systems can achieve yields of approximately 60 percent under controlled fermentation conditions at 30 degrees Celsius over 48-hour periods . While currently limited in scale, these biotechnological approaches represent promising alternatives for sustainable production.

Purification and Quality Control Standards

The purification of 3,3'-Thiodipropionic acid requires sophisticated methodologies to achieve the stringent quality standards demanded by industrial applications. The complexity of the crude reaction mixture, containing residual starting materials, byproducts, and various impurities, necessitates multi-stage purification protocols that balance efficiency with cost-effectiveness.

Recrystallization Methodologies

Recrystallization represents the most widely employed purification technique for 3,3'-Thiodipropionic acid, utilizing the compound's favorable solubility characteristics in various solvent systems. Water-based recrystallization, operating at temperatures between 85 and 95 degrees Celsius, achieves final purities of 98 to 99 percent with recovery yields of 70 to 85 percent [4] [10]. The process involves dissolving the crude product in hot water, followed by controlled cooling to promote selective crystallization of the pure compound while retaining impurities in the mother liquor.

Ethanol-water mixed solvent systems, typically containing 70 to 90 percent ethanol, offer enhanced purification efficiency with recovery yields ranging from 80 to 92 percent [11] [12]. These systems operate at lower temperatures of 60 to 80 degrees Celsius and provide processing times of 8 to 16 hours. The mixed solvent approach exploits differential solubility characteristics to achieve superior separation of structurally similar impurities.

The recrystallization process involves careful control of cooling rates, typically maintained at 0.5 to 1.0 degrees Celsius per minute, to optimize crystal size and minimize solvent occlusion [11]. Industrial implementations often employ continuous crystallization units with automated temperature control to ensure consistent product quality.

Advanced Separation Techniques

Chromatographic purification methodologies, while representing higher cost options, can achieve purities exceeding 99 percent with recovery yields of 85 to 95 percent [12]. Reverse-phase C18 column systems operating at ambient temperature provide processing times of 1 to 3 hours, making them suitable for high-value applications requiring exceptional purity standards.

Solvent extraction techniques utilizing ethyl acetate or dichloromethane systems achieve purities of 95 to 98 percent with recovery yields of 75 to 90 percent [13]. These methodologies operate at ambient temperature with processing times of 2 to 4 hours, offering rapid purification cycles suitable for continuous production environments.

Quality Control Specifications

Industrial quality control standards for 3,3'-Thiodipropionic acid encompass multiple analytical parameters to ensure product consistency and performance. Purity determinations employ neutralization titration methods, typically achieving accuracy levels of 98.5 to 101.5 percent relative to theoretical values [4] [10]. Gas chromatography analysis provides complementary purity assessments with minimum acceptable levels of 98.0 percent [14].

Melting point specifications range from 130 to 133 degrees Celsius, serving as a critical quality indicator for product identification and purity assessment [4] [10] [14]. Infrared spectroscopy confirms structural integrity through characteristic absorption bands, while nuclear magnetic resonance spectroscopy provides definitive structural verification [4] [10].

Physical appearance standards specify white to almost white crystalline powder with specific particle size distributions optimized for downstream processing requirements [4] [10] [14]. Moisture content limitations, typically not exceeding 0.5 percent, ensure product stability during storage and transportation.

Process Analytical Technology Implementation

Modern purification facilities increasingly incorporate Process Analytical Technology (PAT) systems for real-time monitoring and control of purification parameters [15]. These systems utilize spectroscopic techniques, including near-infrared and Raman spectroscopy, to provide continuous assessment of product quality during processing.

Soft sensor technologies enable virtual measurement of critical quality attributes that are difficult to monitor directly, such as impurity concentrations and crystal morphology [15]. These advanced monitoring systems facilitate optimization of purification parameters and enable rapid response to process deviations.

Scalability Challenges and Optimization

The transition from laboratory-scale synthesis to industrial-scale production of 3,3'-Thiodipropionic acid presents numerous technical challenges that require systematic engineering solutions and process optimization strategies. Understanding these scalability issues is essential for successful commercial implementation and long-term operational efficiency.

Heat Transfer and Thermal Management

Heat transfer limitations constitute a primary concern in large-scale synthesis due to the highly exothermic nature of the hydrolysis reactions [16]. The heat generation rate often exceeds the cooling capacity of conventional reactor systems, leading to temperature excursions that can compromise product quality and process safety. Industrial reactors must incorporate enhanced heat exchange surfaces, with effectiveness ratings of 85 percent achieved through improved reactor design and computational fluid dynamics modeling [16].

The maximum temperature during synthesis reactions depends on the degree of reactant accumulation and thermal stability of the reaction mixture. Microchannel reactors and falling film crystallization systems represent advanced solutions for managing heat transfer challenges, though implementation costs remain high [16]. Temperature control systems must maintain reaction temperatures within narrow ranges, typically plus or minus 2 degrees Celsius, to ensure consistent product quality.

Corrosion Management and Equipment Design

Corrosion management represents a significant challenge due to the aggressive nature of the mineral acid catalysts employed in hydrolysis reactions [16]. Hydrochloric acid and sulfuric acid systems cause rapid degradation of standard construction materials, necessitating specialized corrosion-resistant alloys or lined equipment. The implementation cost for specialized materials is moderate, but the effectiveness in preventing equipment degradation reaches 78 percent [16].

Material selection criteria must consider both chemical compatibility and mechanical properties under operating conditions. Hastelloy C-276 and Inconel 625 represent suitable choices for critical reactor components, while polymer-lined vessels provide cost-effective solutions for less demanding applications. Regular inspection and maintenance protocols are essential to monitor corrosion rates and ensure continued operational safety.

Process Control and Automation

Real-time monitoring and control systems are essential for maintaining consistent product quality during scale-up operations [15]. Process Analytical Technology implementation achieves 80 percent effectiveness in maintaining process parameters within acceptable ranges, though implementation costs remain high due to specialized instrumentation requirements [16].

Soft sensor technologies enable virtual measurement of critical process variables that are difficult to monitor directly, such as reaction completion and impurity formation rates [15]. These systems utilize advanced mathematical models and machine learning algorithms to predict process behavior and optimize operating conditions in real-time.

Product Quality Consistency

Batch-to-batch consistency represents a critical challenge in large-scale production, requiring statistical process control methodologies to maintain product quality within specified limits [16]. Implementation of comprehensive quality management systems achieves 85 percent effectiveness in reducing quality variations, with moderate implementation costs and 6 to 12 month implementation timeframes [16].

Quality control protocols must encompass incoming raw material specifications, in-process monitoring, and final product testing. Control charts and statistical analysis techniques enable identification of process trends and implementation of corrective actions before quality deviations occur.

Economic Optimization Strategies

Cost optimization in large-scale production requires careful analysis of raw material costs, energy consumption, and labor requirements. Process intensification techniques, including continuous manufacturing and integrated reaction-separation systems, can reduce operating costs by 20 to 30 percent compared to traditional batch processes [15] [17].

Continuous manufacturing technologies offer significant advantages in terms of equipment utilization, energy efficiency, and product quality consistency [15] [17]. These systems require lower capital investment per unit of production capacity and enable rapid response to market demand fluctuations.

Environmental Compliance and Sustainability

Environmental compliance challenges stem from the generation of acidic waste streams and volatile organic compounds during synthesis and purification operations [16]. Green chemistry approaches offer medium-cost solutions with 88 percent effectiveness in reducing environmental impact through waste minimization and cleaner production technologies [16].

Solvent recovery systems and waste treatment technologies are essential components of environmentally sustainable production facilities. Implementation of closed-loop systems can reduce waste generation by 60 to 80 percent while recovering valuable materials for reuse in the production process.

Purity

Physical Description

Solid

Color/Form

XLogP3

Exact Mass

Appearance

Melting Point

134 °C

134°C

Storage

UNII

GHS Hazard Statements

H318 (65.71%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (34.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Propanoic acid, 3,3'-thiobis-: ACTIVE

OTHER ANTIOXIDANTS, WHICH ARE FOOD APPROVED BUT FIND LITTLE COMMERCIAL USE, INCLUDE THIODIPROPIONIC ACID ... THESE ANTIOXIDANTS ARE RELATIVELY INEFFECTIVE &, LIKE MANY SULFUR-CONTAINING COMPOUNDS, CAUSE ODOR & FLAVOR PROBLEMS IN EDIBLE FATS.

SEVERAL ANTIOXIDANTS /INCLUDING THIODIPROPIONIC ACID/ ARE CLEARED FOR USE IN FOOD PACKAGING BY PRIOR SANCTION. SUCH APPROVAL IS BASED ON THE STIPULATION THAT NO MORE THAN 50 PPM OF THE ANTIOXIDANT SHALL BECOME A PART OF THE PACKAGED FOOD.

USE IN FOODS RESTRICTED TO 0.02% OF FAT & OIL CONTENT, INCLUDING ESSENTIAL OILS.

Analytic Laboratory Methods

Dates

2: Wübbeler JH, Hiessl S, Meinert C, Poehlein A, Schuldes J, Daniel R, Steinbüchel A. The genome of Variovorax paradoxus strain TBEA6 provides new understandings for the catabolism of 3,3'-thiodipropionic acid and hence the production of polythioesters. J Biotechnol. 2015 Sep 10;209:85-95. doi: 10.1016/j.jbiotec.2015.06.390. Epub 2015 Jun 11. PubMed PMID: 26073999.

3: Wübbeler JH, Bruland N, Wozniczka M, Steinbüchel A. Biodegradation of the xenobiotic organic disulphide 4,4'-dithiodibutyric acid by Rhodococcus erythropolis strain MI2 and comparison with the microbial utilization of 3,3'-dithiodipropionic acid and 3,3'-thiodipropionic acid. Microbiology. 2010 Apr;156(Pt 4):1221-33. doi: 10.1099/mic.0.036178-0. Epub 2009 Dec 3. PubMed PMID: 19959574.

4: Diamante C, Fiume MZ, Bergfeld WF, Belsito DV, Hill RA, Klaassen CD, Liebler DC, Marks JG Jr, Shank RC, Slaga TJ, Snyder PW, Alan Andersen F. Final safety assessment of thiodipropionic acid and its dialkyl esters as used in cosmetics. Int J Toxicol. 2010 Jul;29(4 Suppl):137S-50S. doi: 10.1177/1091581810373150. PubMed PMID: 20634504.

5: Khairy H, Wübbeler JH, Steinbüchel A. The NADH:flavin oxidoreductase Nox from Rhodococcus erythropolis MI2 is the key enzyme of 4,4'-dithiodibutyric acid degradation. Lett Appl Microbiol. 2016 Dec;63(6):434-441. doi: 10.1111/lam.12662. Epub 2016 Nov 3. PubMed PMID: 27564089.

6: Bruland N, Wübbeler JH, Steinbüchel A. 3-mercaptopropionate dioxygenase, a cysteine dioxygenase homologue, catalyzes the initial step of 3-mercaptopropionate catabolism in the 3,3-thiodipropionic acid-degrading bacterium variovorax paradoxus. J Biol Chem. 2009 Jan 2;284(1):660-72. doi: 10.1074/jbc.M806762200. Epub 2008 Nov 10. PubMed PMID: 19001372.

7: Kamei Y, Nagai A, Nishida H, Kimura H, Endo T. Biosynthesis and biodegradability of copolythioesters from 3,3'-thiodipropionic acid and plant oils by Cupriviadus necator. Macromol Biosci. 2007 Mar 8;7(3):364-72. PubMed PMID: 17370275.

8: Fehling E, Klein E, Vosmann K, Bergander K, Weber N. Linear copolymeric poly(thia-alkanedioates) by lipase-catalyzed esterification and transesterification of 3,3'-thiodipropionic acid and its dimethyl ester with alpha,omega-alkanediols. Biotechnol Bioeng. 2008 Apr 1;99(5):1074-84. PubMed PMID: 17969136.

9: McDonald LC, Hackney CR, Ray B. Enhanced recovery of injured Escherichia coli by compounds that degrade hydrogen peroxide or block its formation. Appl Environ Microbiol. 1983 Feb;45(2):360-5. PubMed PMID: 6338823; PubMed Central PMCID: PMC242293.

10: Schürmann M, Deters A, Wübbeler JH, Steinbüchel A. A novel 3-sulfinopropionyl coenzyme A (3SP-CoA) desulfinase from Advenella mimigardefordensis strain DPN7T acting as a key enzyme during catabolism of 3,3'-dithiodipropionic acid is a member of the acyl-CoA dehydrogenase superfamily. J Bacteriol. 2013 Apr;195(7):1538-51. doi: 10.1128/JB.02105-12. Epub 2013 Jan 25. PubMed PMID: 23354747; PubMed Central PMCID: PMC3624521.

11: Rawat PC, Gupta CM. Behaviour of the thiodipropionic complex of In(III) and U(VI) at the DME in aqueous and aqueous methanolic solutions. Talanta. 1972 May;19(5):706-7. PubMed PMID: 18961104.

12: Wenning L, Stöveken N, Wübbeler JH, Steinbüchel A. Substrate and Cofactor Range Differences of Two Cysteine Dioxygenases from Ralstonia eutropha H16. Appl Environ Microbiol. 2015 Nov 20;82(3):910-21. doi: 10.1128/AEM.02568-15. Print 2016 Feb 1. PubMed PMID: 26590284; PubMed Central PMCID: PMC4725276.

13: Chandra S, Gautam S, Kumar A, Madan M. Coordination mode of pentadentate ligand derivative of 5-amino-1,3,4-thiadiazole-2-thiol with nickel(II) and copper(II) metal ions: synthesis, spectroscopic characterization, molecular modeling and fungicidal study. Spectrochim Acta A Mol Biomol Spectrosc. 2015 Feb 5;136 Pt B:672-81. doi: 10.1016/j.saa.2014.09.081. Epub 2014 Oct 6. PubMed PMID: 25448967.

14: Peplinski K, Ehrenreich A, Döring C, Bömeke M, Steinbüchel A. Investigations on the microbial catabolism of the organic sulfur compounds TDP and DTDP in Ralstonia eutropha H16 employing DNA microarrays. Appl Microbiol Biotechnol. 2010 Nov;88(5):1145-59. doi: 10.1007/s00253-010-2915-6. Epub 2010 Oct 6. PubMed PMID: 20924576; PubMed Central PMCID: PMC3128720.

15: Xu M, Qian J, Suo A, Wang H, Yong X, Liu X, Liu R. Reduction/pH dual-sensitive PEGylated hyaluronan nanoparticles for targeted doxorubicin delivery. Carbohydr Polym. 2013 Oct 15;98(1):181-8. doi: 10.1016/j.carbpol.2013.05.077. Epub 2013 Jun 5. PubMed PMID: 23987334.

16: Lütke-Eversloh T, Steinbüchel A. Novel precursor substrates for polythioesters (PTE) and limits of PTE biosynthesis in Ralstonia eutropha. FEMS Microbiol Lett. 2003 Apr 25;221(2):191-6. PubMed PMID: 12725926.

17: Lütke-Eversloh T, Bergander K, Luftmann H, Steinbüchel A. Identification of a new class of biopolymer: bacterial synthesis of a sulfur-containing polymer with thioester linkages. Microbiology. 2001 Jan;147(Pt 1):11-9. PubMed PMID: 11160796.

18: Schürmann M, Hirsch B, Wübbeler JH, Stöveken N, Steinbüchel A. Succinyl-CoA:3-sulfinopropionate CoA-transferase from Variovorax paradoxus strain TBEA6, a novel member of the class III coenzyme A (CoA)-transferase family. J Bacteriol. 2013 Aug;195(16):3761-73. doi: 10.1128/JB.00456-13. Epub 2013 Jun 14. PubMed PMID: 23772073; PubMed Central PMCID: PMC3754582.

19: Hirose M, Masuda A, Fukushima S, Ito N. Effects of subsequent antioxidant treatment on 7,12-dimethylbenz[a]anthracene-initiated carcinogenesis of the mammary gland, ear duct and forestomach in Sprague-Dawley rats. Carcinogenesis. 1988 Jan;9(1):101-4. PubMed PMID: 3121204.

20: Guo H, Kim JC. Reduction-Sensitive Poly(ethylenimine) Nanogel Bearing Dithiodipropionic Acid. Chem Pharm Bull (Tokyo). 2017;65(8):718-725. doi: 10.1248/cpb.c17-00029. PubMed PMID: 28768925.